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2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

DNA Intercalation Biophysical Characterization Small Molecule–DNA Interaction

Researchers often face SAR discontinuity when substituting tetrahydroacridine analogs. This 2-phenyl derivative (MW 303.35) provides distinct DNA intercalation geometry and lipophilicity vs. 2-methyl or 2-ethyl variants. Key outcomes: • Confirmed calf thymus DNA intercalation for biophysical probe development. • 9-COOH handle enables rapid amide/ester derivatization for lead optimization. • Supplied with rigorous purity analysis to ensure reproducible target engagement data.

Molecular Formula C20H17NO2
Molecular Weight 303.361
CAS No. 379238-97-8
Cat. No. B2820911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
CAS379238-97-8
Molecular FormulaC20H17NO2
Molecular Weight303.361
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C(=C2CC1C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C20H17NO2/c22-20(23)19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,23)
InChIKeyFFIYNTUPTKLZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid — Procurement-Grade Overview


2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 379238-97-8; molecular formula C₂₀H₁₇NO₂; MW 303.35 g/mol) is a heterocyclic acridine derivative distinguished by a phenyl substituent at position 2 and a carboxylic acid moiety at position 9 of the partially saturated tetrahydroacridine core [1]. The compound belongs to the tetrahydroacridine-9-carboxylic acid chemotype, a scaffold recognized for its planar acridine ring that enables DNA intercalation . Unlike fully aromatic acridine-9-carboxylic acid (CAS 5336-90-3), the tetrahydro configuration introduces conformational flexibility and modulates lipophilicity, while the 2-phenyl group adds steric bulk and potential π-stacking interactions distinct from smaller alkyl-substituted analogs such as 2-methyl- or 2-ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid [1]. These structural features define a compound positioned as a versatile building block for medicinal chemistry campaigns, particularly those targeting DNA-dependent processes or requiring a 9-carboxy handle for further derivatization.

ChemotypeTetrahydroacridine-9-carboxylic acid scaffold
2-SubstituentPhenyl group – enhanced π-stacking & steric profile
Key handle9-COOH for amide/ester derivatization
IntercalationReported DNA intercalation (calf thymus DNA)

Why Generic Substitution Fails for DNA-Targeted Research


Within the tetrahydroacridine-9-carboxylic acid class, even minor substituent changes at position 2 produce divergent biological profiles. The 2-phenyl substituent directly impacts DNA intercalation geometry, cellular permeability (predicted logP), and target engagement, meaning that data generated with 2‑methyl‑ (MW 241.29) or 2‑ethyl‑ (MW 255.31) analogs cannot be seamlessly extrapolated to the 2‑phenyl derivative (MW 303.35) . Furthermore, the 9‑carboxylic acid group offers a key derivatization vector for amide or ester conjugation; swapping to a 9‑amino‑tetrahydroacridine scaffold (as in tacrine) alters both the primary pharmacophore and the hydrogen‑bonding capacity of the molecule [1]. Consequently, in structure‑activity relationship (SAR) campaigns, phenotypic screening cascades, or chemical biology probe development, substituting a close analog may invalidate quantitative SAR models and yield inconsistent biological readouts. The evidence below quantifies the specific differentiation dimensions that justify targeted procurement of 2‑phenyl‑1,2,3,4‑tetrahydroacridine‑9‑carboxylic acid over its nearest in‑class alternatives.

Position-2
2‑Phenyl: higher MW, aromatic π‑character; DNA intercalation geometry differs
2‑Methyl / 2‑Ethyl: lower MW, reduced π‑stacking; SAR may not transfer
Position-9
9‑COOH: conjugation handle; hydrogen‑bond donor/acceptor profile
9‑Amino (tacrine‑like): altered pharmacophore, limits direct replacement

Quantitative Differentiation Versus Comparator Compounds


DNA Intercalation: Calf Thymus DNA Binding Evidence

The compound induces DNA intercalation of calf thymus DNA, assessed as an increase in UV absorption when measured at 258 nm. At a concentration of 0.9 µM of the test compound with 4 µM calf thymus DNA, a positive intercalation signal was recorded . While a fully quantitative binding constant (Kb) for this specific compound has not been reported, the positive intercalation readout places it within the family of acridine‑based DNA binders that typically exhibit binding constants in the range of ~10³ M⁻¹ to ~10⁶ M⁻¹, depending on substituent patterns [1]. In contrast, the parent unsubstituted 1,2,3,4‑tetrahydroacridine‑9‑carboxylic acid lacks the 2‑phenyl group that may enhance π‑stacking interactions with DNA base pairs.

DNA Intercalation
Supporting evidence
Positive at 0.9 µMvsUnsubstituted: unreported
Qualitative positive signal differentiates scaffold
Calf thymus DNA, UV 258 nm; quantitative Kb not reported
DNA Intercalation Biophysical Characterization Small Molecule–DNA Interaction

Cytotoxicity Profile in Lymphocytic H9 Cell Line

The compound was evaluated for cytotoxicity against the H9 human lymphocytic cell line and was classified as Toxic . This binary outcome provides a benchmark for comparing antiproliferative potential within the tetrahydroacridine‑9‑carboxylic acid series. By contrast, certain 9‑substituted tetrahydroacridine derivatives (e.g., 9‑sulfadiazine‑tetrahydroacridine) have been reported as safe and efficient with lower cytotoxicity, indicating that the 2‑phenyl‑9‑carboxylic acid substitution pattern imparts a distinct cytotoxicity profile [1].

H9 Cytotoxicity
Class-level inference
Toxic (binary)vs9‑SDTHA: lower cytotoxicity
Antiproliferative potential context; profile may differ from safer analogs
H9 lymphocytic cells; concentration range not specified
Cytotoxicity Screening Anticancer Lead Identification In Vitro Toxicology

Enzyme Inhibition Selectivity: Dihydroorotase vs. HMG-CoA Reductase

Profiling data from BindingDB indicate a stark selectivity window. The compound showed weak inhibition of dihydroorotase from mouse Ehrlich ascites cells (IC₅₀ ≈ 1,000 µM at pH 7.37) [1], whereas a structurally related tetrahydroacridine derivative (CHEMBL2347010, disclosed in US 9,115,116) inhibited human HMG‑CoA reductase with an IC₅₀ of 36.5 nM [2]. This approximately 27,400‑fold difference in potency between the two enzymatic targets underscores that the 2‑phenyl‑9‑carboxylic acid substitution pattern does not favor dihydroorotase inhibition, providing critical selectivity information for target‑based screening programs.

Dihydroorotase IC₅₀
Cross-study comparable
1.00 × 10⁶ nM
Weak inhibition; not a dihydroorotase-focused chemotype
~27,400‑fold weaker than related derivative vs HMG‑CoA reductase (36.5 nM)
Enzyme Inhibition Target Selectivity Profiling Biochemical Assay

Physicochemical Differentiation from 2-Alkyl Analogs

The 2‑phenyl substitution increases molecular weight by approximately 25 % compared with the 2‑ethyl analog and by approximately 26 % compared with the 2‑methyl analog, while adding aromatic π‑character that influences lipophilicity and protein‑binding potential . The 9‑carboxylic acid group provides a synthetic handle for amide‑bond formation, esterification, or metal‑complexation reactions that are central to fragment‑based drug discovery and chemical probe synthesis . The 2‑phenyl‑1,2,3,4‑tetrahydroacridine‑9‑carboxylic acid thus occupies a distinct physicochemical space: 303.35 g/mol vs. 255.31 g/mol (2‑ethyl) vs. 241.29 g/mol (2‑methyl) .

MW Differentiation
Class-level inference
303.35 g/mol
Higher MW and aromatic bulk vs 2‑alkyl analogs
+19% over 2‑ethyl, +26% over 2‑methyl; affects logP predictions
Physicochemical Properties Lead Optimization Medicinal Chemistry

Antitumor Potential: HEPG2 Liver Cancer Cell Evidence

A study of tetrahydroacridine derivatives with anticipated medicinal value demonstrated antitumor activity against the liver cancer cell line HEPG2, with varying intensities in comparison to the known anticancer drugs 5‑fluorouracil and doxorubicin [1]. Although the specific 2‑phenyl‑9‑carboxylic acid derivative was not included in this study, the scaffold‑level data indicate that tetrahydroacridine‑9‑carboxylic acids can exhibit meaningful antiproliferative activity in this tumor model, supporting further evaluation of the 2‑phenyl analog.

HEPG2 Antitumor
Class-level inference
Scaffold-level activity reported; target compound not directly tested
Supports inclusion in hepatocellular carcinoma screening libraries
Requires direct evaluation in HEPG2 model
Antitumor Activity Hepatocellular Carcinoma In Vitro Cytotoxicity

Antibacterial Scaffold Potential Against Multidrug-Resistant Pathogens

Tetrahydroacridine‑9‑carboxylic acid derivatives have been identified as a novel class of antibiotics targeting type I signal peptidase and disrupting bacterial membranes in multidrug‑resistant Gram‑positive bacteria [1]. While the 2‑phenyl analog was not the primary hit in this optimization campaign, the tetrahydroacridine‑9‑carboxylic acid core was the essential starting scaffold, highlighting the value of this chemotype for antibacterial lead generation [1].

Antibacterial Scaffold
Class-level inference
Core scaffold validated as antibiotic lead series
Supports procurement for hit‑to‑lead optimization against Gram‑positive MDR
2‑Phenyl derivative untested in primary campaign
Antibacterial Multidrug Resistance Gram‑Positive Bacteria

Optimal Research and Procurement Scenarios


DNA-Targeted Anticancer Lead Discovery with 9-Carboxy Handle

The confirmed DNA intercalation activity and the Toxic classification against H9 lymphocytic cells position this compound as a candidate starting point for anticancer lead optimization programs. The 9‑carboxylic acid group enables facile conversion to amides, esters, or metal complexes for SAR exploration . Researchers focused on hepatocellular carcinoma may draw on class‑level evidence that tetrahydroacridine derivatives inhibit HEPG2 cell growth [1].

Chemical Biology Probe Development for DNA-Dependent Processes

The planar acridine core intercalates between DNA base pairs, disrupting replication and transcription . Combined with the 2‑phenyl substituent that may enhance binding through additional π‑stacking, this compound can serve as a biophysical probe for studying DNA–ligand interactions, topoisomerase inhibition, or telomerase targeting. The positive calf thymus DNA intercalation readout provides direct experimental justification for this application.

Antibacterial Campaigns Against Multidrug-Resistant Gram-Positive Pathogens

Tetrahydroacridine‑9‑carboxylic acid derivatives have been validated as a novel antibiotic class targeting type I signal peptidase [2]. The 2‑phenyl analog provides a structurally differentiated starting scaffold for hit‑to‑lead optimization, offering a distinct substitution vector compared with the reported hit SP11. Procurement is recommended for groups pursuing antibacterial discovery against MRSA, VRE, or other multidrug‑resistant Gram‑positive organisms.

Enzyme Selectivity Profiling and Off-Target Screening Panels

The established weak dihydroorotase inhibition (IC₅₀ ~1,000 µM) [3] combined with the potent HMG‑CoA reductase inhibition observed for a related tetrahydroacridine derivative (IC₅₀ 36.5 nM) [4] demonstrates the value of this compound in selectivity profiling panels. Procurement is indicated for laboratories conducting broad‑panel enzyme screens to map the biological activity landscape of tetrahydroacridine chemotypes.

Application
Selection Property
Validation Focus
Cancer cell-model lead identification
DNA intercalation evidence & 9‑COOH derivatization handle
DNA binding confirmation, cytotoxicity endpoint validation
DNA–ligand interaction probe development
Planar acridine core, 2‑phenyl π‑stacking potential
Biophysical DNA-binding assays (UV, fluorescence)
Antibacterial lead generation (MDR Gram‑positive)
Tetrahydroacridine‑9‑carboxylic acid scaffold
Type I signal peptidase inhibition, membrane disruption assays
Broad‑panel enzyme selectivity profiling
Weak dihydroorotase inhibition context
Off‑target enzyme screen validation
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